molecular formula C22H17N5OS2 B2750392 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide CAS No. 445383-46-0

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide

Cat. No.: B2750392
CAS No.: 445383-46-0
M. Wt: 431.53
InChI Key: HRYBDLHZZXAURB-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide is a synthetic hybrid molecule designed for advanced pharmaceutical and bioorganic chemistry research. Its structure integrates a tetrahydrobenzothiophene core, a feature present in compounds studied for their anti-inflammatory potential, linked via a sulfanylacetamide bridge to a bipyridine moiety . This molecular architecture is strategically chosen to create a multi-pharmacophore agent, a approach increasingly recognized in the development of new therapeutic candidates . Research on analogous compounds suggests that the tetrahydrobenzothiophene scaffold can contribute to significant biological activity. For instance, closely related molecules have demonstrated promising binding affinity to key enzymatic targets such as 5-lipoxygenase (5-LOX) in silico, indicating a potential mechanism of action distinct from traditional cyclooxygenase (COX) inhibitors . This selectivity for 5-LOX is of particular interest as it may offer a pathway to anti-inflammatory effects while minimizing COX-2-related cardiovascular risks . The inclusion of the bipyridine group further expands the compound's research utility, potentially enabling interaction with a broader range of biological targets. This compound is intended for investigational use in early discovery research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) optimization. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS2/c23-10-14-7-8-18(15-4-3-9-25-12-15)26-21(14)29-13-20(28)27-22-17(11-24)16-5-1-2-6-19(16)30-22/h3-4,7-9,12H,1-2,5-6,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYBDLHZZXAURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine and benzothiophene intermediates, followed by their coupling through sulfanyl and acetamide linkages. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide involves its interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells. The compound induces apoptosis by causing DNA fragmentation and chromatin condensation, which are hallmarks of apoptotic cell death . It also interferes with specific signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Key Observations:

Anti-Inflammatory Potential: The thiadiazole-pyrazole hybrid () demonstrated in silico anti-inflammatory activity, likely due to interactions with cyclooxygenase (COX) or interleukin targets.

Antimicrobial Activity : Arylphenyl-substituted analogs exhibited broad-spectrum antibacterial and antifungal effects, attributed to membrane disruption or enzyme inhibition . The bipyridine group’s electron-deficient aromatic system could enhance microbial target specificity.

Antitubercular Activity: Oxadiazole-thiol derivatives showed efficacy against Mycobacterium tuberculosis H37Rv, possibly via inhibition of cell wall synthesis enzymes . The bipyridine-cyano motif in the target compound may confer improved solubility or metabolic stability, critical for intracellular pathogen targeting.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for yield?

The compound can be synthesized via multi-step reactions involving cyclization and regioselective attacks. A common approach uses a cyanoacetamide precursor (e.g., 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide) reacted with heterocyclic reagents under mild conditions. Key steps include controlling temperature (20–80°C) and solvents like DMF or dichloromethane to stabilize intermediates. Yields are maximized by optimizing reaction time and stoichiometry, with purification via column chromatography .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for verifying molecular structure and purity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like cyano (-CN) and sulfanyl (-S-) linkages. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. What biological screening models are suitable for initial evaluation of antitumor activity?

In vitro assays using human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, NCI-H460 for lung cancer, and SF-268 for CNS cancer) are standard. Dose-response curves (IC₅₀ values) generated via MTT or SRB assays provide preliminary activity data. Controls include reference drugs like doxorubicin, and results are validated through triplicate experiments .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Density Functional Theory (DFT) calculations predict electron distribution and reactive sites, while molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to targets like tyrosine kinases or DNA topoisomerases. Hybrid methods integrating quantum mechanics/molecular mechanics (QM/MM) refine interaction models, enabling rational modifications to enhance potency or selectivity .

Q. What experimental strategies resolve contradictions in biological activity across cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. To address this:

  • Perform pharmacokinetic studies (e.g., plasma stability, membrane permeability via Caco-2 assays).
  • Use gene expression profiling to identify resistance markers (e.g., ABC transporters).
  • Validate findings with 3D spheroid models or in vivo xenografts to mimic tumor microenvironments .

Q. How can reaction pathways be tailored to diversify the compound’s derivatives for SAR studies?

Functionalize the sulfanyl-acetamide core via:

  • Gewald-type reactions to introduce thiophene rings.
  • Nucleophilic substitution at the pyridine or benzothiophene moieties with halides or amines.
  • Oxidation/Reduction of cyano groups to amines or carbonyls. Monitor regioselectivity using kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) .

Q. What methodologies improve crystallinity for X-ray diffraction studies?

Recrystallization from mixed solvents (e.g., ethanol/water) enhances crystal packing. SHELXL software refines diffraction data, with hydrogen bonding and π-π stacking analyzed using Mercury CSD. For poorly diffracting samples, synchrotron radiation or cryocooling (100 K) improves resolution .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters
Synthesis OptimizationReflux apparatus, Schlenk lineTemperature (25–80°C), solvent polarity, inert atmosphere
Structural Validation500 MHz NMR, LC-MS (ESI+), FT-IRChemical shift (δ ppm), molecular ion peak (m/z), functional group vibrations
Biological ScreeningMTT assay, flow cytometry (apoptosis), Western blot (target protein expression)IC₅₀ (µM), caspase-3 activation, dose-dependent inhibition
Computational AnalysisGaussian 16 (DFT), PyMOL (docking visualization)Binding energy (kcal/mol), HOMO-LUMO gap, electrostatic potential maps

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